molecular formula C10H12N2O5 B2849334 (2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester CAS No. 31863-04-4

(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester

Cat. No. B2849334
Key on ui cas rn: 31863-04-4
M. Wt: 240.215
InChI Key: JZLZCBGFXWWBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906537B2

Procedure details

(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester (2.20 g) was dissolved in ethanol (220 mL). Aqueous hydrochloric acid (26 mL, 6 M) and iron powder (4.74 g) were added, and the mixture was stirred at 65° C. for 15 minutes. After cooling to room temperature, the mixture was neutralised with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3×200 mL). The organic phase was washed with water (2×100 mL) and brine (100 mL), dried over magnesium sulfate, filtered, and evaporated in vacuo. The crude product was dissolved in ethanol (100 mL), and the above procedure was repeated using aqueous hydrochloric acid (26 mL, 6M) and iron powder (3.7 g), to yield the title compound as a dark oil (1.80 g, 93%). 1H NMR (DMSO-d6): 1.19 (t, 3H), 3.67 (s, 3H), 4.01 (q, 2H), 4.97 (s, 2H), 6.08 (dd, 1H), 6.23 (d, 1H), 6.97 (br. s, 1H), 7.92 (br. s, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.74 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[O:15][CH3:16])[CH3:2].Cl.C(=O)(O)[O-].[Na+]>C(O)C.[Fe]>[CH2:1]([O:3][C:4](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[O:15][CH3:16])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=C(C=C1)[N+](=O)[O-])OC)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.74 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethanol (100 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)N)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.